5-Ethylpiperidine-3-carboxylic acid hydrochloride
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Overview
Description
5-Ethylpiperidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpiperidine-3-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with ethylating agents under controlled conditions. One common method includes the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, followed by decarboxylation .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like methanol or ethanol can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Ethylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used under basic conditions
Major Products: The major products formed from these reactions include ethyl-substituted piperidines, ketones, alcohols, and amines .
Scientific Research Applications
5-Ethylpiperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-Ethylpiperidine-3-carboxylic acid hydrochloride
- Piperidine-3-carboxylic acid hydrochloride
- 5-Methylpiperidine-3-carboxylic acid hydrochloride
Comparison: Compared to these similar compounds, 5-Ethylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific ethyl substitution at the 5-position, which can influence its reactivity and interaction with other molecules. This structural difference can result in distinct chemical and biological properties, making it suitable for specialized applications .
Properties
CAS No. |
2913278-25-6 |
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Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
5-ethylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-6-3-7(8(10)11)5-9-4-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |
InChI Key |
VAKZWNYXHJFGFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CNC1)C(=O)O.Cl |
Origin of Product |
United States |
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